phenyl beta-D-arabinopyranoside

Description

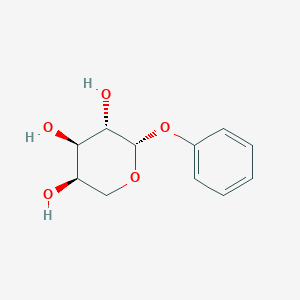

Phenyl beta-D-arabinopyranoside is a glycoside compound consisting of a beta-D-arabinopyranose sugar moiety linked to a phenyl group via a glycosidic bond. These compounds are critical in glycobiology, enzymology, and pharmaceutical research due to their roles as enzyme substrates, antimicrobial agents, or synthetic intermediates .

Properties

CAS No. |

72351-09-8 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2-phenoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C11H14O5/c12-8-6-15-11(10(14)9(8)13)16-7-4-2-1-3-5-7/h1-5,8-14H,6H2/t8-,9-,10+,11+/m1/s1 |

InChI Key |

RTBHKOWSOJOEPS-ZNSHCXBVSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl beta-D-arabinopyranoside can be synthesized through the glycosylation of arabinose with phenol. The reaction typically involves the use of a glycosyl donor, such as a protected arabinose derivative, and a glycosyl acceptor, such as phenol. The reaction is catalyzed by an acid catalyst, such as trifluoromethanesulfonic acid, under anhydrous conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl beta-D-arabinopyranoside undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups on the arabinopyranoside moiety can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Phenolic derivatives and quinones.

Reduction: Alcohols and alkanes.

Substitution: Ester and ether derivatives.

Scientific Research Applications

Phenyl beta-D-arabinopyranoside has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.

Biology: The compound is used in the study of carbohydrate-protein interactions and as a substrate for glycosidase enzymes.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of phenyl beta-D-arabinopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for glycosidase enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing the phenyl group and arabinose. This interaction can modulate various biochemical pathways and cellular processes, depending on the specific enzyme or receptor involved.

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural analogs of phenyl beta-D-arabinopyranoside, highlighting differences in substituents, molecular properties, and applications:

*Note: Molecular formula and weight for this compound are inferred from analogous structures.

Key Comparative Analysis

Substituent Effects on Solubility and Reactivity

- Phenyl vs. Benzyl Groups: Benzyl beta-D-arabinopyranoside exhibits higher lipophilicity than phenyl derivatives due to the additional CH₂ group, enhancing its membrane permeability and antimicrobial efficacy .

- Nitrophenyl Groups: 4-Nitrophenyl-beta-D-arabinopyranoside is water-soluble and chromogenic, making it ideal for spectrophotometric enzyme assays (λmax ~400–420 nm) .

- Fluorescent Tags : 4-Methylumbelliferyl derivatives emit fluorescence upon enzymatic cleavage (e.g., λex/λem = 360/450 nm), enabling sensitive detection in low-concentration assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.